molecular formula C23H29N3O6 B4082320 N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B4082320
M. Wt: 443.5 g/mol
InChI Key: YKEXKMBRCRRYAL-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a nitrobenzamide group, and a diethoxyphenyl ethyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diethoxyphenyl ethyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate ethylating agent under basic conditions to form the diethoxyphenyl ethyl intermediate.

    Introduction of the morpholine ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Nitration: The resulting compound undergoes nitration using a nitrating agent such as nitric acid to introduce the nitro group.

    Amidation: Finally, the nitro compound is reacted with an appropriate amine to form the benzamide group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide group, where nucleophiles can replace the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The presence of the nitro group suggests that the compound may act as an electron acceptor, potentially interfering with electron transport chains or redox processes. The morpholine ring and benzamide group may facilitate binding to proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar phenyl ethyl structure but lacks the nitro and morpholine groups.

    N-[2-(3,4-diethoxyphenyl)ethyl]-2-phenylacetamide: Similar in structure but with a phenylacetamide group instead of the morpholin-4-yl and nitrobenzamide groups.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and nitrobenzamide group sets it apart from similar compounds, potentially offering unique reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-3-31-21-8-5-17(15-22(21)32-4-2)9-10-24-23(27)19-16-18(26(28)29)6-7-20(19)25-11-13-30-14-12-25/h5-8,15-16H,3-4,9-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEXKMBRCRRYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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